2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-5-7-12(8-6-11)24-18(13-9-27(26)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYFUFGQVKMRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of thienopyrazole derivatives typically involves multi-step organic reactions. The specific synthesis of the compound may include the following general steps:
- Preparation of thieno[3,4-c]pyrazole moiety.
- Introduction of the p-tolyl group and subsequent functionalization to yield the final product.
Antioxidant Activity
Thienopyrazole compounds have been studied for their antioxidant properties. For instance, certain derivatives demonstrated significant protective effects against oxidative stress in biological models, such as fish erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in red blood cells were significantly reduced when treated with thienopyrazole compounds compared to controls .
Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit varying degrees of antimicrobial activity. In a comparative study, several synthesized compounds showed moderate to strong activity against fungal strains like Aspergillus niger and Saccharomyces cerevisiae. The specific compound KS-2c was noted for its maximum antifungal activity, suggesting that structural modifications can enhance biological efficacy .
Anti-inflammatory and Anticancer Properties
Thienopyrazoles are also recognized for their anti-inflammatory and anticancer activities. Some derivatives have been shown to inhibit phosphodiesterase enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as asthma and other inflammatory diseases . Additionally, certain thienopyrazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrazole derivatives is closely linked to their structural features:
- Substitution Patterns : The presence of electron-donating or withdrawing groups can significantly influence activity.
- Functional Groups : The introduction of amide groups has been shown to enhance inhibitory activities against various biological targets.
Case Studies
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Erythrocyte Protection : A study involving Nile fishes demonstrated that thienopyrazole compounds effectively reduced oxidative damage in erythrocytes when exposed to toxic substances. The percentage of altered erythrocytes was significantly lower in treated groups compared to controls (see Table 1) .
Treatment Type Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole 12 ± 1.03 - Antifungal Efficacy : In another investigation, a series of thienopyrazole derivatives were tested against Aspergillus niger. The results indicated that structural modifications led to enhanced antifungal properties compared to traditional drugs like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
